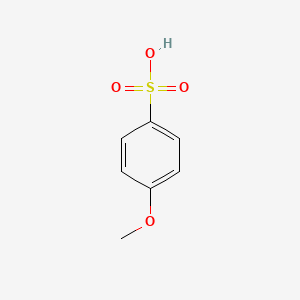

4-Methoxybenzenesulfonic acid

Beschreibung

Eigenschaften

IUPAC Name |

4-methoxybenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4S/c1-11-6-2-4-7(5-3-6)12(8,9)10/h2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYVYUZADLIDEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345471 | |

| Record name | 4-Methoxybenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5857-42-1 | |

| Record name | 4-Methoxybenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5857-42-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Methoxybenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-methoxybenzenesulfonic acid. The information is curated for professionals in research and development, with a focus on presenting clear, quantitative data and detailing relevant experimental methodologies.

Core Physical Properties

4-Methoxybenzenesulfonic acid, with the CAS number 5857-42-1, is an organic compound that serves as a key intermediate in various chemical syntheses.[1][2] Its fundamental physical characteristics are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈O₄S | [1] |

| Molecular Weight | 188.2 g/mol | [1] |

| Melting Point | 86-88 °C | [2] |

| Boiling Point | 193-194 °C at 1 Torr | [2] |

| Density | 1.381 g/cm³ | [2] |

| pKa (Predicted) | -0.33 ± 0.50 | [2] |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of 4-methoxybenzenesulfonic acid. While a complete set of spectra for the acid itself is not consistently available across public databases, mass spectrometry data has been reported.

Mass Spectrometry (GC-MS): A mass spectrum for 4-methoxybenzenesulfonic acid is available in the NIST database.[3]

Experimental Protocols

The following sections detail the general methodologies for determining the key physical properties of sulfonic acids like 4-methoxybenzenesulfonic acid.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry 4-methoxybenzenesulfonic acid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts are recorded. This range is reported as the melting point.

Solubility Determination

Understanding the solubility of a compound is essential for its purification, formulation, and use in chemical reactions.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of 4-methoxybenzenesulfonic acid is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a sealed vial.

-

Equilibration: The vial is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Separation: The saturated solution is carefully filtered to remove the undissolved solid.

-

Quantification: The concentration of 4-methoxybenzenesulfonic acid in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC. The solubility is then expressed in units such as g/100 mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Methodology: Potentiometric Titration

-

Solution Preparation: A solution of 4-methoxybenzenesulfonic acid of known concentration is prepared in a suitable solvent, typically water or a water-cosolvent mixture.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Monitoring: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is constructed by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

Synthesis Pathway

4-Methoxybenzenesulfonic acid is typically synthesized via the sulfonation of anisole. This reaction is a classic example of an electrophilic aromatic substitution.

Caption: Synthesis of 4-methoxybenzenesulfonic acid from anisole.

References

An In-depth Technical Guide to 4-Methoxybenzenesulfonic Acid (CAS: 5857-42-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxybenzenesulfonic acid (CAS: 5857-42-1), a versatile reagent in organic synthesis with applications in the pharmaceutical industry. This document details its chemical and physical properties, safety information, synthesis protocols, and its role in the preparation of bioactive compounds.

Chemical and Physical Properties

4-Methoxybenzenesulfonic acid, also known as p-anisolesulfonic acid, is an aromatic sulfonic acid. Its properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 5857-42-1 | [1] |

| Molecular Formula | C₇H₈O₄S | [2] |

| Molecular Weight | 188.2 g/mol | [2] |

| Appearance | White to pink crystalline powder or solid | [3] |

| Melting Point | 86-88 °C | [3] |

| Boiling Point | 193-194 °C at 1 Torr | [3] |

| Solubility | Slightly soluble in DMSO and Methanol | [2] |

| pKa (Predicted) | -0.33 ± 0.50 | [3] |

| InChI Key | IWYVYUZADLIDEY-UHFFFAOYSA-N | [1] |

Safety and Hazard Information

4-Methoxybenzenesulfonic acid is classified as an irritant. Appropriate safety precautions should be taken when handling this compound.

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Pictogram:

Source:[1]

Applications in Synthesis

4-Methoxybenzenesulfonic acid is a valuable reagent in organic synthesis, primarily used as a catalyst and an intermediate. Its most notable application is in the synthesis of acyl/sulfonyl hydrazine (B178648) derivatives, which are precursors to various pharmaceutically active molecules.[2][3] These derivatives have been investigated for their anti-inflammatory, antibacterial, and other biological activities.

Experimental Protocols

Synthesis of 4-Methoxybenzenesulfonic Acid

This protocol describes the sulfonation of anisole (B1667542) to produce 4-Methoxybenzenesulfonic acid.[4]

Materials:

-

Anisole (Methoxybenzene)

-

98% Sulfuric acid

-

Distilled water

-

Seed crystals of 4-Methoxybenzenesulfonic acid

Procedure:

-

Carefully add 560 g of 98% sulfuric acid to 600 g of methoxybenzene with stirring.

-

Heat the mixture to 80-85 °C and maintain this temperature for 3 hours with continuous stirring.

-

After the reaction is complete, cool the mixture and add distilled water to adjust the concentration to 55%.

-

Gradually cool the solution to 40 °C.

-

Upon reaching 20 °C, add a small amount of crystalline p-methoxybenzenesulfonic acid (seed crystal) to induce crystallization.

-

Collect the resulting crystals by filtration.

-

Redissolve the crystals in water at 40 °C to a concentration of 55%.

-

Repeat the cooling and seeding process (steps 4 and 5) to obtain a higher purity product.

-

Collect the final crystalline product by filtration. The resulting methoxybenzenesulfonic acid will have a high concentration of the para isomer (98 mole %).

Caption: Synthesis workflow for 4-Methoxybenzenesulfonic acid.

General Synthesis of N-Acyl-N'-Sulfonyl Hydrazides

This protocol provides a general method for the synthesis of N-acyl-N'-sulfonyl hydrazides using an activated amide and an arylsulfonyl hydrazide, such as a derivative of 4-methoxybenzenesulfonyl hydrazide. This method is adapted from a procedure for similar compounds.

Materials:

-

An activated N-acyl-succinimide (or other activated amide)

-

An arylsulfonyl hydrazide (e.g., 4-methoxybenzenesulfonyl hydrazide)

-

Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane (solvent)

Procedure:

-

To a solution of the arylsulfonyl hydrazide in 1,4-dioxane, add the activated N-acyl-succinimide.

-

Add cesium carbonate (Cs₂CO₃) as a base to the mixture.

-

Stir the reaction mixture at 25 °C for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with a suitable organic solvent.

-

The organic layer is dried and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to yield the N-acyl-N'-sulfonyl hydrazide.

Caption: General workflow for N-Acyl-N'-Sulfonyl Hydrazide synthesis.

References

An In-depth Technical Guide to 4-Methoxybenzenesulfonic Acid and Its Synonyms

This technical guide provides a comprehensive overview of 4-Methoxybenzenesulfonic acid, a versatile chemical compound with applications in organic synthesis and as a precursor in the development of pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its synonyms, chemical properties, and a key synthesis protocol.

Chemical Identity and Synonyms

4-Methoxybenzenesulfonic acid is an aromatic sulfonic acid that is utilized as a key intermediate in various chemical syntheses. A comprehensive list of its synonyms and identifiers is provided below to facilitate cross-referencing in literature and databases.

Table 1: Synonyms and Identifiers for 4-Methoxybenzenesulfonic Acid

| Synonym/Identifier | Reference |

| p-Methoxybenzenesulfonic acid | [1] |

| Benzenesulfonic acid, 4-methoxy- | [1] |

| Anisole-4-sulfonic acid | N/A |

| 4-methoxybenzene-1-sulfonic acid | [1] |

| CAS Number | 5857-42-1 |

| PubChem CID | 604723 |

| Molecular Formula | C₇H₈O₄S |

| Molecular Weight | 188.20 g/mol |

| InChI Key | IWYVYUZADLIDEY-UHFFFAOYSA-N |

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for 4-Methoxybenzenesulfonic acid is presented in Table 2. This data is essential for laboratory handling, experimental design, and safety assessments.

Table 2: Quantitative Data for 4-Methoxybenzenesulfonic Acid

| Property | Value | Reference(s) |

| Molecular Weight | 188.2 g/mol | [2] |

| Melting Point | 86-88 °C | N/A |

| Boiling Point | 193-194 °C @ 1 Torr | N/A |

| Solubility | Slightly soluble in DMSO and Methanol | [2] |

| Storage Temperature | -20°C | [2] |

| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |

Applications in Pharmaceutical Synthesis

4-Methoxybenzenesulfonic acid and its derivatives are valuable building blocks in the synthesis of various pharmaceutical compounds. It is notably used in the preparation of acyl/sulfonyl hydrazine (B178648) derivatives, which are precursors for a range of pharmaceutical agents.[2][3] The related compound, 4-methoxybenzoic acid, has derivatives that have been investigated for their potential as antimicrobial, antiviral, and anticancer agents. For instance, a curcumin (B1669340) analogue, 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME), has been shown to inhibit the proliferation of prostate cancer cells by targeting the Akt/NFκB cell survival signaling pathway.[4] While direct involvement of 4-Methoxybenzenesulfonic acid in specific signaling pathways is not extensively documented, its role as a synthetic intermediate underscores its importance in the drug development pipeline.

Experimental Protocol: Synthesis of 4-Methoxybenzenesulfonic Acid

The following is a detailed protocol for the synthesis of p-Methoxybenzenesulfonic acid via the sulfonation of anisole.

Materials:

-

Anisole (Methoxybenzene)

-

Concentrated Sulfuric Acid (98%)

-

Distilled Water

-

Seed crystals of p-methoxybenzenesulfonic acid

Procedure:

-

To 600 g of methoxybenzene, slowly add 560 g of 98% sulfuric acid with stirring.

-

Heat the mixture to 80-85°C and maintain this temperature for 3 hours with continuous stirring.

-

After the reaction is complete, cool the mixture and add distilled water to adjust the concentration to 55%.

-

Continue to cool the solution to approximately 40°C.

-

Once the temperature reaches 20°C, add a small amount of p-methoxybenzenesulfonic acid seed crystals to induce crystallization.

-

Collect the resulting crystalline solid by filtration.

-

To purify the product, redissolve the crystals in water at 40°C to a concentration of 55%.

-

Repeat the cooling and seeding process (steps 4 and 5).

-

Collect the purified crystals by filtration. The final product is methoxybenzenesulfonic acid with a high proportion of the para isomer.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 4-Methoxybenzenesulfonic acid.

Caption: Workflow for the synthesis of 4-Methoxybenzenesulfonic acid.

References

An In-depth Technical Guide to the Synthesis of p-Anisolesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of p-Anisolesulfonic acid (4-methoxybenzenesulfonic acid), a valuable intermediate in the pharmaceutical and chemical industries. The document details the core synthetic methodologies, presents quantitative data for comparison, and provides explicit experimental protocols.

Core Synthesis Methodologies

The primary route for the synthesis of p-Anisolesulfonic acid is the electrophilic aromatic substitution of anisole (B1667542). The methoxy (B1213986) group (-OCH₃) of anisole is a strongly activating, ortho-, para-directing group. Due to steric hindrance from the methoxy group, the para-substituted product is typically favored. The choice of sulfonating agent and reaction conditions can influence the yield and isomer distribution. The most common sulfonating agents are:

-

Concentrated Sulfuric Acid (H₂SO₄): A traditional and cost-effective method.

-

Sulfur Trioxide (SO₃) and its complexes: A more reactive sulfonating agent.

-

Chlorosulfonic Acid (ClSO₃H): Primarily used for the synthesis of the corresponding sulfonyl chloride, which can be subsequently hydrolyzed to the sulfonic acid.

-

Bis(trimethylsilyl) sulfate (B86663) (BTS): A milder, non-protic sulfonating agent.

Quantitative Data Presentation

The following tables summarize the quantitative data available for different synthetic methods. Direct comparison of yields can be challenging due to variations in reaction scales and conditions reported in the literature.

| Sulfonating Agent | Starting Material | Reaction Conditions | Product(s) | Yield (%) | Reference |

| 98% Sulfuric Acid | Anisole | 80-85°C, 3 hours | p-Anisolesulfonic acid | Not specified, but product is 98 mol% para isomer | [1] |

| Bis(trimethylsilyl) sulfate (BTS) | Anisole | 125-170°C, 2 hours | p-Anisolesulfonic acid (isolated as Ba salt) | 78 | [2] |

| Chlorosulfonic Acid | Anisole | 0°C to 70-80°C, 1 hour | p-Methoxybenzenesulfonyl chloride | Not specified | [3] |

Isomer Distribution:

The sulfonation of anisole with concentrated sulfuric acid in the 75–90% H₂SO₄ range yields an ortho/para isomer ratio where the para isomer is predominant, with the ortho isomer accounting for approximately 36% of the product mixture[4]. The use of sulfur trioxide in nitromethane (B149229) as a solvent has been reported to yield the 4-sulfonic acid (para isomer) almost exclusively[5].

Experimental Protocols

Synthesis using Concentrated Sulfuric Acid

Principle: This method involves the direct reaction of anisole with an excess of concentrated sulfuric acid. The reaction is typically heated to drive it to completion. The product is then isolated by crystallization.

Detailed Methodology: [1]

-

In a reaction vessel equipped with a stirrer and a dropping funnel, 600 g of anisole is placed.

-

While stirring, 560 g of 98% sulfuric acid is added dropwise to the anisole.

-

After the addition is complete, the mixture is heated to 80-85°C and maintained at this temperature with continuous stirring for 3 hours.

-

After the reaction period, the mixture is allowed to cool. Distilled water is then added to adjust the concentration of the solution to 55%.

-

The solution is then gradually cooled to approximately 40°C.

-

Upon reaching 20°C, a small seed crystal of p-Anisolesulfonic acid is added to induce crystallization.

-

The precipitated crystalline product is collected by filtration.

-

For further purification, the collected crystals are redissolved in water at 40°C to a concentration of 55%.

-

The solution is again cooled to 20°C, and crystallization is re-initiated with a seed crystal.

-

The purified p-Anisolesulfonic acid crystals are collected by filtration. The final product is reported to contain 98 mole % of the para isomer[1].

Synthesis using Bis(trimethylsilyl) sulfate (BTS)

Principle: This method utilizes a non-protic sulfonating agent, which can offer milder reaction conditions and different work-up procedures. The reaction produces hexamethyldisiloxane (B120664) (HMDS) as a byproduct.

Detailed Methodology: [2]

-

A mixture of 3.8 g (0.035 mole) of anisole and 8.5 g (0.035 mole) of bis(trimethylsilyl) sulfate (BTS) is prepared in a suitable reaction flask.

-

The mixture is heated in a temperature range of 125-170°C for 2 hours. During this time, 2.5 g (70% of the theoretical amount) of hexamethyldisiloxane (HMDS) is distilled off.

-

The reaction mixture is then cooled to room temperature.

-

The cooled mixture is poured into 10 ml of water.

-

The p-Anisolesulfonic acid is isolated as its barium salt. This typically involves the addition of a barium salt, such as barium carbonate, to precipitate the sulfonic acid.

-

The yield of the barium salt of p-Anisolesulfonic acid is reported to be 5.8 g (78%)[2].

Synthesis of p-Methoxybenzenesulfonyl Chloride using Chlorosulfonic Acid

Principle: This protocol describes the synthesis of the sulfonyl chloride derivative. The sulfonyl chloride can be a versatile intermediate and can be hydrolyzed to the corresponding sulfonic acid if desired.

Detailed Methodology: [3]

-

In a three-necked flask equipped with a stirrer, a thermometer, a dropping funnel, and a gas outlet tube, 3 moles of chlorosulfonic acid are placed and cooled to 0-5°C in an ice bath.

-

1 mole of anisole is added dropwise to the cold, stirred chlorosulfonic acid.

-

After the addition is complete, the reaction mixture is stirred at room temperature until the evolution of hydrogen chloride gas ceases.

-

The reaction mixture is then cautiously poured into a stirred slurry of ice water.

-

The resulting solid p-methoxybenzenesulfonyl chloride is collected by filtration.

-

The crude product is washed with water.

-

Purification can be achieved by extraction with a suitable solvent like chloroform, followed by washing with water and a sodium bicarbonate solution, and finally recrystallization from chloroform.

Mandatory Visualizations

Reaction Pathway Diagram

Caption: Electrophilic aromatic substitution mechanism for the sulfonation of anisole.

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis of p-Anisolesulfonic acid.

Spectroscopic Data (Reference)

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy group protons around 3.8 ppm. The aromatic region will display a characteristic AA'BB' system for the para-substituted ring, with two doublets.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the methoxy carbon around 55-60 ppm. The aromatic region will exhibit four signals, with the carbon bearing the sulfonic acid group being the most downfield.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorptions corresponding to the S=O stretching vibrations of the sulfonic acid group, typically in the regions of 1350-1470 cm⁻¹ and 1120-1200 cm⁻¹. O-H stretching of the sulfonic acid will also be present as a broad band.

Disclaimer: The spectroscopic data provided above are estimations based on analogous compounds and should be used for reference purposes only. For definitive characterization, it is essential to acquire and interpret the spectra of the synthesized p-Anisolesulfonic acid.

References

Spectroscopic Profile of 4-Methoxybenzenesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-methoxybenzenesulfonic acid. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the predicted proton (¹H) and carbon-13 (¹³C) NMR data for 4-methoxybenzenesulfonic acid. These predictions are based on the analysis of structurally similar compounds.

¹H NMR Spectral Data

The ¹H NMR spectrum of 4-methoxybenzenesulfonic acid is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The sulfonic acid proton is often broad and may exchange with residual water in the solvent, making it difficult to observe.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Methoxybenzenesulfonic Acid

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-2, H-6 | 7.8 - 8.0 | Doublet | 2H |

| H-3, H-5 | 6.9 - 7.1 | Doublet | 2H |

| -OCH₃ | ~3.8 | Singlet | 3H |

| -SO₃H | Variable (broad) | Singlet | 1H |

Disclaimer: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Methoxybenzenesulfonic Acid

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~145 |

| C-2, C-6 | ~128 |

| C-3, C-5 | ~115 |

| C-4 | ~163 |

| -OCH₃ | ~56 |

Disclaimer: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Characteristic IR Absorption Bands for 4-Methoxybenzenesulfonic Acid

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (sulfonic acid) | 3200-2500 (broad) | Strong |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (methyl) | 2950-2850 | Medium |

| C=C stretch (aromatic) | 1600-1450 | Medium-Strong |

| S=O stretch (sulfonic acid) | 1250-1120 and 1080-1010 | Strong |

| C-O stretch (ether) | 1275-1200 and 1075-1020 | Strong |

| S-O stretch (sulfonic acid) | 700-610 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of 4-methoxybenzenesulfonic acid would show the molecular ion peak and various fragment ions.

Table 4: Mass Spectrometry Data for 4-Methoxybenzenesulfonic Acid

| m/z | Proposed Fragment |

| 188 | [M]⁺ (Molecular Ion) |

| 173 | [M - CH₃]⁺ |

| 108 | [M - SO₃H]⁺ |

| 93 | [C₆H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

Data sourced from PubChem.[1]

Experimental Protocols

The following are generalized methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : 5-10 mg of 4-methoxybenzenesulfonic acid is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard.

-

Instrumentation : A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

-

¹H NMR Acquisition : A standard one-pulse sequence is utilized. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition : A proton-decoupled pulse sequence is commonly used to obtain a spectrum with single lines for each carbon atom. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation : For a solid sample like 4-methoxybenzenesulfonic acid, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition : A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : For a non-volatile compound like 4-methoxybenzenesulfonic acid, Electrospray Ionization (ESI) is a suitable technique. The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water) and infused into the mass spectrometer.

-

Ionization : In ESI, a high voltage is applied to a liquid to create an aerosol. This process generates ions from the analyte molecules.

-

Mass Analysis : A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio (m/z).

-

Detection : An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like 4-methoxybenzenesulfonic acid.

References

Navigating the Solubility Landscape of 4-Methoxybenzenesulfonic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-methoxybenzenesulfonic acid in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on collating existing qualitative information, outlining a detailed experimental protocol for solubility determination, and providing a logical workflow to guide researchers in assessing the solubility of this compound.

Introduction to 4-Methoxybenzenesulfonic Acid

4-Methoxybenzenesulfonic acid is an aromatic sulfonic acid with the chemical formula C₇H₈O₄S. Its structure, featuring a polar sulfonic acid group and a methoxy-substituted benzene (B151609) ring, dictates its solubility characteristics. Understanding its solubility is critical for a range of applications, including its use as a catalyst, in chemical synthesis, and potentially in the development of pharmaceutical intermediates.

Qualitative Solubility Profile

Currently, the publicly available data on the solubility of 4-methoxybenzenesulfonic acid in organic solvents is primarily qualitative. The compound is generally described as being slightly soluble in polar aprotic and protic solvents.

Table 1: Qualitative Solubility of 4-Methoxybenzenesulfonic Acid in Selected Organic Solvents

| Solvent Class | Representative Solvents | Reported Solubility | Citation |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [1][2] |

| Polar Protic | Methanol | Slightly Soluble | [1][2] |

It is important to note that "slightly soluble" is a non-quantitative term and the actual solubility can be influenced by factors such as temperature and the purity of both the solute and the solvent. For many applications, a precise quantitative determination of solubility is essential.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and actionable solubility data, a standardized experimental protocol is required. The following section details a robust methodology based on the widely accepted shake-flask method, which can be employed to determine the equilibrium solubility of 4-methoxybenzenesulfonic acid in various organic solvents.

Materials and Equipment

-

Solute: High-purity 4-methoxybenzenesulfonic acid (>99%)

-

Solvents: Analytical or HPLC grade organic solvents of interest

-

Apparatus:

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps (B75204) and PTFE septa

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Procedure: Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-methoxybenzenesulfonic acid to a series of vials.

-

To each vial, add a known volume or mass of the selected organic solvent. An excess of solid material should be visible to ensure that equilibrium with the solid phase is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended, and preliminary experiments should be conducted to determine the time required to reach a constant concentration.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for at least one hour to permit the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved solid particles.

-

Accurately weigh the filtered solution.

-

-

Analysis of Solute Concentration:

-

Gravimetric Method:

-

Evaporate the solvent from the weighed, filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the 4-methoxybenzenesulfonic acid.

-

Once the solvent is fully evaporated, weigh the remaining solid residue.

-

The solubility can then be calculated as the mass of the residue per mass or volume of the solvent.

-

-

Chromatographic Method (HPLC):

-

Prepare a series of standard solutions of 4-methoxybenzenesulfonic acid of known concentrations in the solvent of interest.

-

Generate a calibration curve by plotting the HPLC peak area against the concentration of the standard solutions.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine the peak area.

-

Calculate the concentration of 4-methoxybenzenesulfonic acid in the saturated solution using the calibration curve and accounting for the dilution factor. A typical HPLC method would utilize a C18 column with a mobile phase consisting of an acetonitrile/water gradient with an acidic modifier, and UV detection at a suitable wavelength (e.g., 230 nm).

-

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the systematic assessment of the solubility of 4-methoxybenzenesulfonic acid.

References

4-Methoxybenzenesulfonic Acid: A Technical Guide to Stability and Storage

For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of chemical reagents is paramount to ensuring experimental reproducibility and the integrity of research outcomes. This technical guide provides an in-depth overview of the stability and recommended storage conditions for 4-Methoxybenzenesulfonic acid, a compound utilized in the synthesis of acyl/sulfonyl hydrazine (B178648) derivatives for pharmaceutical applications.[1][2][3]

Chemical Stability and Degradation Profile

4-Methoxybenzenesulfonic acid is generally considered stable at room temperature when stored in closed containers under normal handling and storage conditions.[4] However, its stability can be compromised by exposure to certain environmental factors and incompatible materials.

Factors Influencing Stability:

-

Temperature: Elevated temperatures can promote thermal degradation. While stable at ambient temperatures, some suppliers recommend refrigerated or even frozen storage to maximize shelf life.[1][2][5]

-

Light: Exposure to light, particularly UV radiation, can potentially induce photodegradation.[6][7] Formulations containing related phenolic compounds show discoloration upon light exposure due to oxidative degradation.[7]

Hazardous Decomposition:

In the event of decomposition, which can be accelerated by excessive heat or fire, 4-Methoxybenzenesulfonic acid may produce hazardous substances. These include:

-

Carbon monoxide (CO)[4]

-

Carbon dioxide (CO2)[4]

-

Oxides of sulfur (SOx)[4]

-

Oxides of nitrogen (NOx)[4]

-

Other irritating and toxic fumes and gases[4]

Recommended Storage Conditions

To maintain the integrity and purity of 4-Methoxybenzenesulfonic acid, adherence to proper storage protocols is crucial. The following table summarizes the recommended storage conditions based on information from various suppliers.

| Parameter | Recommendation |

| Temperature | Store in a cool environment. Recommendations range from refrigerated (2-10 °C) to frozen (-20°C) for maximum stability.[1][2][5][6] |

| Atmosphere | Store in a dry, well-ventilated area.[4] The use of an inert atmosphere, such as nitrogen, can be considered to minimize oxidative degradation, especially for long-term storage or in formulations.[7] |

| Container | Keep in a tightly closed container to prevent moisture absorption and contamination.[4][5][6] For light-sensitive storage, amber or opaque containers are recommended.[6][7] |

| Location | Store in a designated area for chemicals, away from incompatible substances.[4][6] Some sources specify storage in a "corrosives area".[5] |

| Incompatibilities | Avoid contact with strong oxidizing agents, bases, water, and amines.[4][5][6] |

Experimental Protocols

Detailed experimental protocols for the stability testing of 4-Methoxybenzenesulfonic acid are not extensively published in publicly available literature. However, a general approach to assessing the stability of a chemical substance would involve the following:

-

Forced Degradation Studies: Exposing the compound to stress conditions such as high temperature, high humidity, strong acid/base, and oxidative environments to identify potential degradation products and pathways.

-

Long-Term Stability Testing: Storing the compound under recommended and accelerated conditions (e.g., higher temperature and humidity) and periodically analyzing its purity and physical characteristics over an extended period.

-

Analytical Method: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), would be required to separate the parent compound from its degradation products and quantify any changes in purity.

Incompatibilities and Reactivity

4-Methoxybenzenesulfonic acid should not be stored with or exposed to the following substances to prevent potentially hazardous reactions:

-

Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.[4][6]

-

Bases: As a sulfonic acid, it will react exothermically with bases in a neutralization reaction.[5]

-

Water: While soluble in water, some related compounds like sulfonyl chlorides react vigorously with water.[5][9] Caution should be exercised, and uncontrolled contact with water should be avoided, especially in the presence of incompatible materials.

-

Amines: Can react as bases with the sulfonic acid group.[5]

Visualizing Stability Factors

The following diagram illustrates the key factors that can affect the stability of 4-Methoxybenzenesulfonic acid and the recommended practices to ensure its integrity.

Caption: Factors influencing the stability of 4-Methoxybenzenesulfonic acid.

References

- 1. usbio.net [usbio.net]

- 2. usbio.net [usbio.net]

- 3. p-Methoxybenzenesulfonic acid | 5857-42-1 [chemicalbook.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. fishersci.com [fishersci.com]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. solubilityofthings.com [solubilityofthings.com]

Commercial Availability and Applications of 4-Methoxybenzenesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybenzenesulfonic acid, also known as p-anisolesulfonic acid, is an aromatic sulfonic acid that serves as a versatile reagent and catalyst in organic synthesis. Its utility spans various reactions, including esterification, acylation, and sulfonation, making it a valuable compound in the synthesis of pharmaceuticals, dyes, and agrochemicals. This technical guide provides a comprehensive overview of the commercial availability of 4-Methoxybenzenesulfonic acid, its key chemical and physical properties, and detailed experimental protocols for its synthesis and common applications.

Chemical and Physical Properties

4-Methoxybenzenesulfonic acid is typically a white to light-yellow crystalline solid. The presence of both a sulfonic acid group and a methoxy (B1213986) group on the benzene (B151609) ring influences its solubility and reactivity. It is soluble in water and polar organic solvents.

| Property | Value | Reference |

| CAS Number | 5857-42-1 | [1][2][3][4][5] |

| Molecular Formula | C₇H₈O₄S | [1][2][3][4][5] |

| Molecular Weight | 188.20 g/mol | [1][5] |

| Melting Point | 86-88 °C | |

| Boiling Point | 193-194 °C @ 1 Torr | |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [4] |

Commercial Availability

4-Methoxybenzenesulfonic acid is readily available from a variety of chemical suppliers in various quantities and purities. The table below summarizes the offerings from several prominent vendors.

| Supplier | Purity | Available Quantities |

| Aaronchem | Not Specified | Not Specified |

| CymitQuimica | Not Specified | Not Specified |

| LGC Standards | Neat | 500 mg |

| United States Biological | Highly Purified | Not Specified |

| Sigma-Aldrich | Not Specified | 100 mg, 250 mg, 1 g, 5 g, 25 g |

| ChemicalBook | 95% | 1 g, 5 g |

| Lab-Chemicals.com | 98% | Not Specified |

| BLD Pharm | Not Specified | Not Specified |

| Molbase | 98% | 1 g, 1 kg |

Experimental Protocols

Synthesis of 4-Methoxybenzenesulfonic Acid from Anisole

A common method for the synthesis of 4-Methoxybenzenesulfonic acid is the sulfonation of anisole.

Materials:

-

Anisole

-

Concentrated Sulfuric Acid (98%)

-

Distilled Water

Procedure:

-

To 600 g of anisole, slowly add 560 g of 98% sulfuric acid with stirring.

-

Heat the mixture to 80-85 °C and maintain this temperature for 3 hours with continuous stirring.

-

After the reaction is complete, cool the mixture and add distilled water to adjust the concentration to 55%.

-

Gradually cool the solution to approximately 40 °C, and then further to 20 °C.

-

Introduce a small seed crystal of p-methoxybenzenesulfonic acid to induce crystallization.

-

Collect the resulting crystalline solid by filtration.

-

For further purification, the crystals can be redissolved in water at 40 °C to a concentration of 55%, followed by recrystallization as described in steps 4 and 5.[1]

General Protocol for Esterification using an Aromatic Sulfonic Acid Catalyst

4-Methoxybenzenesulfonic acid can be used as a catalyst for Fischer esterification reactions. The following is a general procedure analogous to those using p-toluenesulfonic acid.

Materials:

-

Carboxylic Acid

-

Alcohol (e.g., methanol, ethanol)

-

4-Methoxybenzenesulfonic acid (catalytic amount, e.g., 1-5 mol%)

-

Organic Solvent (e.g., toluene, or the alcohol can be used as the solvent)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using a solvent like toluene), combine the carboxylic acid (1.0 eq), the alcohol (1.5-3.0 eq, or as solvent), and a catalytic amount of 4-methoxybenzenesulfonic acid.

-

Heat the reaction mixture to reflux. If using a Dean-Stark trap, continue refluxing until no more water is collected.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

If an excess of alcohol was used as the solvent, remove it under reduced pressure.

-

Dilute the residue with an organic solvent such as ethyl acetate (B1210297) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

-

The crude product can be further purified by distillation or column chromatography if necessary.

General Protocol for Acylation using an Aromatic Sulfonic Acid Catalyst

While less common than for esterifications, sulfonic acids can catalyze acylation reactions. The following is a generalized protocol.

Materials:

-

Aromatic Substrate (e.g., anisole)

-

Acylating Agent (e.g., acetic anhydride, acetyl chloride)

-

4-Methoxybenzenesulfonic acid (catalytic amount)

-

Inert Organic Solvent (e.g., dichloromethane, nitrobenzene)

-

Aqueous Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the aromatic substrate in the chosen solvent.

-

Add the acylating agent (1.0-1.5 eq) to the solution.

-

Add a catalytic amount of 4-methoxybenzenesulfonic acid.

-

Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and quench by slowly adding an aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Logical Relationships in the Context of 4-Methoxybenzenesulfonic Acid

The following diagram illustrates the interconnectedness of the synthesis, properties, and applications of 4-Methoxybenzenesulfonic acid.

Caption: Synthesis, Properties, and Applications of 4-Methoxybenzenesulfonic Acid.

References

An In-depth Technical Guide to the Core Reactions of 4-Methoxybenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key chemical reactions involving 4-methoxybenzenesulfonic acid. It is designed to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of reaction pathways.

Introduction to 4-Methoxybenzenesulfonic Acid

4-Methoxybenzenesulfonic acid is an aromatic sulfonic acid that serves as a versatile intermediate in organic synthesis. Its chemical structure, featuring a methoxy (B1213986) group at the para position of the benzene (B151609) ring, influences its reactivity in various electrophilic substitution and derivatization reactions. This guide will delve into the core reactions of this compound, including its synthesis, desulfonation, nitration, halogenation, and its utility in the formation of key derivatives such as sulfonyl chlorides and sulfonamides.

Key Reactions and Experimental Protocols

This section details the primary reactions involving 4-methoxybenzenesulfonic acid, providing both quantitative data and step-by-step experimental procedures.

Sulfonation of Anisole (B1667542) to 4-Methoxybenzenesulfonic Acid

The most common method for synthesizing 4-methoxybenzenesulfonic acid is through the electrophilic sulfonation of anisole. The methoxy group is an ortho-, para-directing activator, with the para product being the major isomer formed under most conditions.

Quantitative Data for Sulfonation of Anisole

| Reagent | Conditions | Product Distribution (ortho:para) | Yield | Reference |

| H₂SO₄ | Varies | 36:64 | Not Specified | [1] |

| SO₃ in CH₂Cl₂ | Not Specified | Enhanced ortho substitution | Not Specified | |

| H₂S₂O₇/H₃SO₄⁺ | 87% H₂SO₄ for equal rates | Not Specified | Not Specified | [1] |

Experimental Protocol: Synthesis of 4-Methoxybenzenesulfonic Acid

-

Materials: Anisole, concentrated sulfuric acid (98%).

-

Procedure:

-

To a stirred solution of anisole (1.0 equivalent), slowly add concentrated sulfuric acid (1.05 equivalents) at a temperature maintained between 0 and 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured onto crushed ice, leading to the precipitation of 4-methoxybenzenesulfonic acid.

-

The solid product is collected by vacuum filtration, washed with cold water, and dried.

-

Desulfonation of 4-Methoxybenzenesulfonic Acid

The sulfonation of aromatic compounds is a reversible reaction. The sulfonic acid group can be removed by heating in the presence of a dilute acid, a process known as desulfonation.

Quantitative Data for Desulfonation

| Substrate | Conditions | Yield | Reference |

| Ethylbenzenesulfonic acid isomers | Steam distillation at 160-170 °C | Not applicable (isomer ratio change) | [2] |

| Benzenesulfonic acids | Heating with dilute acid/steam | Reversible reaction | [3] |

Experimental Protocol: Desulfonation of 4-Methoxybenzenesulfonic Acid

-

Materials: 4-Methoxybenzenesulfonic acid, dilute sulfuric acid (e.g., 50% v/v).

-

Procedure:

-

Dissolve 4-methoxybenzenesulfonic acid in dilute sulfuric acid in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux (approximately 100-120 °C).

-

Monitor the reaction by TLC for the disappearance of the starting material and the formation of anisole.

-

Upon completion, cool the reaction mixture and extract the anisole with a suitable organic solvent (e.g., diethyl ether).

-

The organic layer is then washed with a saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield anisole.

-

Nitration of 4-Methoxybenzenesulfonic Acid

The nitration of 4-methoxybenzenesulfonic acid introduces a nitro group onto the aromatic ring. The sulfonic acid group is a meta-director, while the methoxy group is an ortho-, para-director. The substitution pattern of the product will depend on the reaction conditions. The following is a representative protocol adapted from the nitration of similar aromatic compounds.

Quantitative Data for Nitration of Aromatic Acids

| Starting Material | Reagents | Temperature (°C) | Major Product | Yield (%) | Reference |

| 4-Methylbenzoic Acid | Conc. HNO₃ / Conc. H₂SO₄ | 0 - 10 | 4-Methyl-3-nitrobenzoic Acid | ~70-85 | [4] |

| Methyl Benzoate | Conc. HNO₃ / Conc. H₂SO₄ | 5 - 15 | Methyl 3-nitrobenzoate | 81-85 | [5] |

Experimental Protocol: Nitration of 4-Methoxybenzenesulfonic Acid (Representative)

-

Materials: 4-Methoxybenzenesulfonic acid, concentrated nitric acid, concentrated sulfuric acid.

-

Procedure:

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

In a separate flask, dissolve 4-methoxybenzenesulfonic acid (1.0 equivalent) in concentrated sulfuric acid and cool the solution to 0-5 °C.

-

Slowly add the chilled nitrating mixture dropwise to the stirred solution of 4-methoxybenzenesulfonic acid, maintaining the temperature below 10 °C.[5]

-

After the addition is complete, stir the reaction mixture at room temperature for an additional 30 minutes.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

-

The product can be purified by recrystallization.

-

Halogenation of 4-Methoxybenzenesulfonic Acid

Halogenation of 4-methoxybenzenesulfonic acid can be achieved using standard halogenating agents. The following is a general procedure for bromination, which can be adapted for chlorination.

Experimental Protocol: Bromination of 4-Methoxybenzenesulfonic Acid (Representative)

-

Materials: 4-Methoxybenzenesulfonic acid, liquid bromine, iron(III) bromide (catalyst).

-

Procedure:

-

To a solution of 4-methoxybenzenesulfonic acid in a suitable solvent (e.g., acetic acid), add a catalytic amount of iron(III) bromide.

-

Slowly add liquid bromine (1.1 equivalents) dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture until the bromine color disappears.

-

Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench the excess bromine.

-

The brominated product can be isolated by filtration or extraction, depending on its solubility.

-

Purify the product by recrystallization.

-

Derivatization Reactions

4-Methoxybenzenesulfonic acid is a precursor to several important derivatives, most notably 4-methoxybenzenesulfonyl chloride.

Synthesis of 4-Methoxybenzenesulfonyl Chloride

4-Methoxybenzenesulfonyl chloride is a key intermediate for the synthesis of sulfonamides and sulfonate esters.

Quantitative Data for 4-Methoxybenzenesulfonyl Chloride Synthesis

| Starting Material | Reagents | Temperature (°C) | Yield (%) | Reference |

| Anisole | H₂SO₄, POCl₃ | <5 then 95 | ~99 | [6] |

| Anisole | Chlorosulfonic Acid | 0-5 then RT | Not Specified | [7] |

Experimental Protocol: Synthesis of 4-Methoxybenzenesulfonyl Chloride [6]

-

Materials: Anisole (0.5 mol), 100% sulfuric acid (0.525 mol), phosphorus oxychloride (0.5 mol), ice, water, sodium chloride.

-

Procedure:

-

To a mixture of anisole and phosphorus oxychloride, add 100% sulfuric acid with stirring while maintaining the temperature below 5 °C using an ice-water bath.[6]

-

Remove the ice bath and allow the mixture to warm to approximately 29 °C over 90 minutes.

-

Heat the reaction mixture to about 95 °C and maintain for approximately two hours.[6]

-

After cooling, slowly pour the reaction mixture into a mixture of ice, water, and sodium chloride, keeping the temperature under 11 °C.[6]

-

Collect the resulting solid by filtration, wash three times with ice water, and dry to obtain 4-methoxybenzenesulfonyl chloride.[6]

-

Synthesis of 4-Methoxybenzenesulfonamides

4-Methoxybenzenesulfonyl chloride readily reacts with primary and secondary amines to form sulfonamides, a functional group present in many pharmaceuticals.

Quantitative Data for Sulfonamide Formation

| Amine | Base | Solvent | Yield (%) |

| Aniline | Pyridine | Dichloromethane | 92 |

| Various primary amines | Triethylamine (B128534), DMAP (cat.) | Not Specified | 82-97 |

Experimental Protocol: Synthesis of a 4-Methoxybenzenesulfonamide

-

Materials: 4-Methoxybenzenesulfonyl chloride, a primary or secondary amine, a base (e.g., triethylamine or pyridine), a suitable solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve the amine (1.0 equivalent) and the base (1.2 equivalents) in the solvent.

-

Slowly add a solution of 4-methoxybenzenesulfonyl chloride (1.1 equivalents) in the same solvent.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

-

Wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess base and amine, followed by a wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Visualization of Key Processes

The following diagrams illustrate the logical flow of key synthetic pathways involving 4-methoxybenzenesulfonic acid and its derivatives.

Caption: Synthetic workflow from anisole to a 4-methoxybenzenesulfonamide.

References

- 1. Aromatic sulphonation. Part 91. The sulphonation of anisole, phenol, phenyl methanesulphonate, potassium phenyl sulphate, and a series of methyl-, bromo-, and chloro-substituted anisoles and phenols in concentrated aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. 4-Methoxybenzoic acid(100-09-4) 13C NMR spectrum [chemicalbook.com]

- 3. orgosolver.com [orgosolver.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 4-Methoxybenzenesulfonic Acid as a Catalyst in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybenzenesulfonic acid is an aromatic sulfonic acid that can function as a strong, organic-soluble Brønsted acid catalyst in a variety of organic transformations. While less commonly cited in the literature than its close analog, p-toluenesulfonic acid (p-TsOH), its acidic properties make it a viable catalyst for reactions that are typically promoted by strong acids. Its utility is particularly notable in reactions such as esterifications, the synthesis of heterocyclic compounds like dihydropyrimidinones via the Biginelli reaction, and in the application and removal of acid-labile protecting groups. The methoxy (B1213986) group may offer subtle differences in solubility and electronic properties compared to the methyl group in p-TsOH, potentially influencing reaction kinetics and yields in certain contexts.

These application notes provide an overview of the catalytic applications of 4-methoxybenzenesulfonic acid, with detailed protocols and quantitative data drawn from analogous, well-documented procedures using p-toluenesulfonic acid as a benchmark.

Fischer-Speier Esterification of Carboxylic Acids

Application Note:

Fischer-Speier esterification is a classic acid-catalyzed reaction to form an ester from a carboxylic acid and an alcohol.[1][2] Aromatic sulfonic acids like 4-methoxybenzenesulfonic acid are effective catalysts for this transformation. The catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by the alcohol.[3] The reaction is an equilibrium process, and to drive it towards the product, it is common to use an excess of the alcohol or to remove the water formed during the reaction, often by azeotropic distillation using a Dean-Stark apparatus.[1] The solid nature of 4-methoxybenzenesulfonic acid offers advantages in handling and measurement compared to liquid mineral acids like sulfuric acid.[4]

Experimental Protocol (Analogous to p-TsOH catalysis): [1]

Materials:

-

Carboxylic acid (1.0 eq)

-

Alcohol (3.0 - 10.0 eq, can be used as solvent)

-

4-Methoxybenzenesulfonic acid (0.05 - 0.1 eq)

-

Anhydrous toluene (B28343) (if not using the alcohol as solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if using toluene), add the carboxylic acid, the alcohol, and 4-methoxybenzenesulfonic acid. If not using the alcohol as the solvent, add a suitable volume of toluene.

-

Heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If an excess of alcohol was used as the solvent, remove it under reduced pressure.

-

Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water, followed by saturated sodium bicarbonate solution to neutralize the acidic catalyst, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ester.

-

Purify the product by column chromatography or distillation as required.

Quantitative Data for Acid-Catalyzed Esterification (using p-TsOH as catalyst):

| Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Solvent | Reaction Time (h) | Yield (%) |

| Benzoic Acid | Methanol | 5 | Methanol | 4 | 95 |

| Acetic Acid | Ethanol | 5 | Ethanol | 2 | 92 |

| Lauric Acid | Ethanol | 10 | Toluene | 6 | 88 |

| 4-Methoxybenzoic Acid | Butanol | 5 | Toluene | 8 | 90 |

Experimental Workflow for Fischer-Speier Esterification:

References

Application Notes and Protocols for 4-Methoxybenzenesulfonic Acid in Esterification Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterification is a fundamental and widely utilized reaction in organic synthesis, crucial for the preparation of a vast array of compounds ranging from active pharmaceutical ingredients (APIs) and prodrugs to fragrances and polymers. The choice of catalyst is paramount to ensure high yields, selectivity, and favorable reaction kinetics. 4-Methoxybenzenesulfonic acid, also known as p-anisolesulfonic acid, is a strong organic acid that serves as an effective catalyst for esterification reactions, analogous to the more commonly used p-toluenesulfonic acid (PTSA).[1][2] Its solid, non-volatile nature and high acidity make it a convenient and efficient alternative to mineral acids like sulfuric acid.[1]

These application notes provide detailed protocols and comparative data for the use of 4-methoxybenzenesulfonic acid in the esterification of carboxylic acids. The information is intended to guide researchers in developing robust and efficient esterification procedures.

Catalytic Role of 4-Methoxybenzenesulfonic Acid in Esterification

4-Methoxybenzenesulfonic acid catalyzes esterification via the Fischer-Speier mechanism.[3][4] The sulfonic acid group is a strong Brønsted acid that protonates the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[2] The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common practice to either use an excess of the alcohol or to remove the water formed during the reaction, for instance, by azeotropic distillation with a Dean-Stark apparatus.[3][4]

Data Presentation: Quantitative Analysis of Aromatic Sulfonic Acid Catalyzed Esterification

The following tables summarize quantitative data from representative esterification reactions catalyzed by aromatic sulfonic acids. While specific data for 4-methoxybenzenesulfonic acid is limited in the literature, the data for the structurally similar p-toluenesulfonic acid (PTSA) provides a strong predictive basis for its catalytic performance.

Table 1: Esterification of Various Carboxylic Acids with Alcohols using p-Toluenesulfonic Acid as a Catalyst

| Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Oleic Acid | Methanol | 8 (wt%) | None | 70 | 2 | 91.3 |

| Adipic Acid | 2-Hydroxyethyl acrylate | 5 | Toluene (B28343) | 140 | 4 | >95 |

| Benzoic Acid | Methanol | Catalytic | Methanol | Reflux | 4 | ~95 |

| Acetic Acid | n-Butanol | 1-5 (v/v) | None | 60-80 | - | - |

| D-Tartaric Acid | Benzyl Alcohol | 5 | Benzene | Reflux | 20 | 96 |

Data extrapolated from studies using p-toluenesulfonic acid (PTSA) as a catalyst, which is expected to have similar catalytic activity to 4-methoxybenzenesulfonic acid.[5][6]

Experimental Protocols

Protocol 1: General Procedure for the Esterification of a Carboxylic Acid using 4-Methoxybenzenesulfonic Acid

This protocol describes a general method for the esterification of a carboxylic acid with an alcohol using 4-methoxybenzenesulfonic acid as the catalyst, with azeotropic removal of water.

Materials:

-

Carboxylic acid (1.0 eq)

-

Alcohol (1.5 - 3.0 eq)

-

4-Methoxybenzenesulfonic acid (0.05 - 0.1 eq, 5-10 mol%)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate (B1210297), diethyl ether)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq), the alcohol (1.5 - 3.0 eq), and 4-methoxybenzenesulfonic acid (0.05 - 0.1 eq).

-

Add a sufficient amount of toluene to allow for efficient stirring and azeotropic removal of water.

-

Assemble the Dean-Stark apparatus and a reflux condenser on top of the flask.

-

Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Monitor the progress of the reaction by observing the amount of water collected or by using an appropriate analytical technique (e.g., TLC, GC, or NMR).

-

Once the reaction is complete (no more water is collected or the starting material is consumed), allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.

-

Purify the crude product by a suitable method, such as distillation or column chromatography, if necessary.

Protocol 2: Esterification using an Excess of Alcohol as the Solvent

This protocol is suitable when the alcohol reactant is inexpensive and has a relatively low boiling point, allowing it to be used as the reaction solvent.

Materials:

-

Carboxylic acid (1.0 eq)

-

Alcohol (as solvent, typically >10 eq)

-

4-Methoxybenzenesulfonic acid (0.05 - 0.1 eq, 5-10 mol%)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 eq) in an excess of the alcohol.

-

Carefully add 4-methoxybenzenesulfonic acid (0.05 - 0.1 eq) to the solution.

-

Attach a reflux condenser and heat the mixture to reflux.

-

Monitor the reaction by TLC or another suitable method until the starting carboxylic acid is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess alcohol using a rotary evaporator.

-

Dissolve the residue in an organic solvent like ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic solution sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester.

-

Purify the product as needed by distillation or chromatography.

Visualizations

Fischer-Speier Esterification Mechanism

References

- 1. Sulfonic Acids Supported on UiO-66 as Heterogeneous Catalysts for the Esterification of Fatty Acids for Biodiesel Production [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Esterification catalyzed by an efficient solid acid synthesized from PTSA and UiO-66(Zr) for biodiesel production - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: The Role of 4-Methoxybenzenesulfonic Acid in Sulfonamide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybenzenesulfonic acid and its derivatives are pivotal reagents in the synthesis of sulfonamides, a class of compounds with broad therapeutic applications. The sulfonamide functional group is a cornerstone in the development of pharmaceuticals, including antibacterial agents, diuretics, and anticonvulsants. The methoxy-substituted benzene (B151609) ring can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule. These application notes provide detailed protocols for the preparation of sulfonamides utilizing 4-methoxybenzenesulfonic acid as the foundational starting material. The primary route involves the conversion of 4-methoxybenzenesulfonic acid to the more reactive intermediate, 4-methoxybenzenesulfonyl chloride, which is then coupled with a desired amine.

Core Synthesis Pathway

The synthesis of sulfonamides from 4-methoxybenzenesulfonic acid is typically a two-step process. The first step involves the chlorination of the sulfonic acid to form 4-methoxybenzenesulfonyl chloride. This is a critical activation step as sulfonic acids themselves are generally unreactive towards amines. The second step is the nucleophilic substitution reaction between the generated sulfonyl chloride and an appropriate amine to yield the target sulfonamide.

Figure 1: General two-step synthesis of 4-methoxybenzenesulfonamides.

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxybenzenesulfonyl Chloride from 4-Methoxybenzenesulfonic Acid

This protocol details the conversion of 4-methoxybenzenesulfonic acid to 4-methoxybenzenesulfonyl chloride, a key intermediate for sulfonamide synthesis.

Materials:

-

4-Methoxybenzenesulfonic acid

-

Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

-

Sulfuric acid (100%)

-

Ice

-

Water

-

Sodium chloride

-

Round-bottom flask

-

Stirring apparatus

-

Ice-water bath

-

Dropping funnel

-

Filtration apparatus

Procedure:

-

To a mixture of anisole (0.5 mol) and phosphorus oxychloride (0.5 mol), slowly add sulfuric acid (0.525 mol) while maintaining the temperature below 5°C using an ice-water bath.[1]

-

After the addition is complete, remove the ice-water bath and allow the reaction mixture to warm to approximately 29°C with continuous stirring.[1]

-

Once the reaction is complete, carefully pour the reaction mixture onto a mixture of 500.0 g of ice, 250.0 ml of water, and 30.0 g of sodium chloride.[1]

-

A solid precipitate of 4-methoxybenzenesulfonyl chloride will form.

-

Collect the solid product by filtration, wash with cold water, and dry to obtain the final product.[1]

Figure 2: Workflow for the synthesis of 4-methoxybenzenesulfonyl chloride.

Protocol 2: General Synthesis of N-Substituted 4-Methoxybenzenesulfonamides

This protocol outlines the reaction of 4-methoxybenzenesulfonyl chloride with a primary or secondary amine to form the corresponding sulfonamide.

Materials:

-

4-Methoxybenzenesulfonyl chloride

-

Primary or secondary amine (e.g., 4-aminoacetophenone, trimetazidine)[2][3]

-

Base (e.g., triethylamine, pyridine)

-

Solvent (e.g., dichloromethane, pyridine)

-

Dilute hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Stirring apparatus

-

Separatory funnel

Procedure:

-

Dissolve the amine (1 mmol) in the chosen solvent (e.g., 30 mL of dichloromethane).[3]

-

Add 4-methoxybenzenesulfonyl chloride (1 mmol) to the solution.[3]

-

After stirring for 10 minutes, add the base (1.2 mmol of triethylamine).[3]

-

Continue stirring the reaction mixture for 30 minutes.[3]

-

Wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.[3]

-

If necessary, purify the product by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various 4-methoxybenzenesulfonamide derivatives.

| Starting Amine | Base | Solvent | Reaction Time | Yield (%) | Reference |

| 4-Aminoacetophenone | Not Specified | Not Specified | Not Specified | Not Specified | [2] |

| Trimetazidine | Triethylamine | Dichloromethane | 30 min | 95 | [3] |

| Ammonium Hydroxide | - | Water/Ice | Not Specified | 81.5 | [1] |

Note: The yield for the reaction with 4-aminoacetophenone was not explicitly stated in the provided source.

Characterization Data for 4-Methoxybenzenesulfonamide

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO₃S | [4][5][6] |

| Molecular Weight | 187.22 g/mol | [5] |

| Melting Point | 111-115 °C | |

| Appearance | White to pale cream crystalline powder or solid | [6] |

| Solubility | Slightly soluble in water | [4] |

Conclusion

The protocols and data presented provide a comprehensive guide for the synthesis of sulfonamides using 4-methoxybenzenesulfonic acid as a precursor. The conversion to 4-methoxybenzenesulfonyl chloride is a key enabling step for the subsequent amidation. These methodologies are applicable to a wide range of amines, allowing for the generation of diverse sulfonamide libraries for drug discovery and development. Researchers should adhere to standard laboratory safety practices when handling the reagents mentioned in these protocols.

References